3-chloro-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzamide
CAS No.: 1421500-66-4
Cat. No.: VC5045665
Molecular Formula: C18H18ClNO2
Molecular Weight: 315.8
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1421500-66-4 |
|---|---|
| Molecular Formula | C18H18ClNO2 |
| Molecular Weight | 315.8 |
| IUPAC Name | 3-chloro-N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]benzamide |
| Standard InChI | InChI=1S/C18H18ClNO2/c19-16-7-3-6-14(10-16)17(21)20-12-18(22)9-8-13-4-1-2-5-15(13)11-18/h1-7,10,22H,8-9,11-12H2,(H,20,21) |
| Standard InChI Key | XRZCECXFGTUFOF-UHFFFAOYSA-N |
| SMILES | C1CC(CC2=CC=CC=C21)(CNC(=O)C3=CC(=CC=C3)Cl)O |
Introduction
Chemical Overview
3-chloro-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Its structure suggests:
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Functional Groups:
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A benzamide core: This indicates the presence of a benzene ring attached to an amide group (-CONH-).
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A chlorine atom at the third position on the benzene ring.
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A tetrahydronaphthalene moiety, which is a partially saturated naphthalene ring system with a hydroxyl (-OH) group at the second position.
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A methyl linkage connecting the tetrahydronaphthalene group to the nitrogen atom of the amide.
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Molecular Formula and Properties:
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The molecular formula can be deduced as , assuming no additional substituents.
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It likely exhibits moderate polarity due to the amide and hydroxyl groups, influencing its solubility in polar solvents.
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Potential Applications
Compounds with similar structural motifs often have applications in pharmaceuticals or materials science. For instance:
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Pharmaceutical Relevance:
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Benzamide derivatives are known for their biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
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The tetrahydronaphthalene group may enhance lipophilicity and membrane permeability, potentially improving drug efficacy.
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Chemical Research:
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Such compounds are frequently studied for their interactions with biological receptors or enzymes due to their diverse functional groups.
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Synthesis Pathways
While specific synthesis details for this compound are unavailable in the provided results, its preparation might involve:
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Amide Bond Formation:
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Reacting 3-chlorobenzoic acid (or its derivative) with an amine containing the tetrahydronaphthalene moiety.
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Coupling agents like carbodiimides (e.g., EDC or DCC) may facilitate this reaction.
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Functionalization of Tetrahydronaphthalene:
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Hydroxylation at the second position could be achieved through selective chemical or enzymatic methods.
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Research Outlook
Given its structural features, future research could focus on:
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Biological Activity Screening:
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Testing for potential anticancer, antimicrobial, or anti-inflammatory properties.
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Evaluating its binding affinity to specific protein targets.
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Physicochemical Characterization:
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Determining melting point, solubility, and stability under various conditions.
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Spectroscopic analysis (e.g., NMR, IR) to confirm structural details.
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Derivatization Studies:
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Modifying substituents on the benzamide or tetrahydronaphthalene rings to explore structure-activity relationships.
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Hypothetical Data Table
| Property | Description/Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | ~319 g/mol |
| Functional Groups | Amide, Hydroxyl, Chlorine |
| Solubility | Likely soluble in polar solvents |
| Potential Applications | Pharmaceutical research |
If more detailed experimental or theoretical data about this compound is required, additional sources or databases focusing on chemical synthesis and pharmacology should be consulted.
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